2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves several steps. Typically, the synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives react with nucleophiles like amines or thiols to form substituted products
Scientific Research Applications
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: It has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .
Comparison with Similar Compounds
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is unique compared to other pyrazolo[1,5-a]pyrimidine derivatives due to its specific functional groups and structural configuration. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Studied for its potential as an antitumor agent.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: Used in optical applications due to their tunable photophysical properties
Properties
IUPAC Name |
2-methyl-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-6-3-8-10-7(5-16(2,14)15)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJUFXGTNHXLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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